Diethyl 2-(4-nitrobenzyl)malonate
Overview
Description
Diethyl 2-(4-nitrobenzyl)malonate is an organic compound with the molecular formula C14H17NO6 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-nitrobenzyl group and two ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-(4-nitrobenzyl)malonate can be synthesized through the alkylation of diethyl malonate with 4-nitrobenzyl bromide. The reaction typically involves the use of a base such as potassium carbonate (K2CO3) in a solvent like acetone. The reaction mixture is heated at 45°C for about an hour to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(4-nitrobenzyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to carboxylic acids, followed by decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Aqueous acid or base.
Major Products Formed:
Reduction: Diethyl 2-(4-aminobenzyl)malonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis and Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl 2-(4-nitrobenzyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(4-nitrobenzyl)malonate primarily involves its reactivity as a malonate ester. The compound can form enolate ions under basic conditions, which can then participate in various nucleophilic substitution reactions. The nitro group can also undergo reduction to form amines, which can further react to form a variety of products .
Comparison with Similar Compounds
Diethyl malonate: Lacks the nitrobenzyl group, making it less reactive in certain substitution reactions.
Dimethyl 2-(4-nitrobenzyl)malonate: Similar structure but with methyl ester groups instead of ethyl, which can affect its reactivity and solubility.
Uniqueness: Diethyl 2-(4-nitrobenzyl)malonate is unique due to the presence of the nitrobenzyl group, which enhances its reactivity and allows for a broader range of chemical transformations compared to its simpler counterparts .
Properties
IUPAC Name |
diethyl 2-[(4-nitrophenyl)methyl]propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-3-20-13(16)12(14(17)21-4-2)9-10-5-7-11(8-6-10)15(18)19/h5-8,12H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDENYKBUELXLAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324903 | |
Record name | diethyl 2-[(4-nitrophenyl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30324903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7598-70-1 | |
Record name | 7598-70-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 2-[(4-nitrophenyl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30324903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.